molecular formula C11H11N3O B8560064 4-(4-aminophenyl)-1H-pyrrole-3-carboxamide

4-(4-aminophenyl)-1H-pyrrole-3-carboxamide

Cat. No. B8560064
M. Wt: 201.22 g/mol
InChI Key: LFFWJJZFSJZGIL-UHFFFAOYSA-N
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Patent
US07592365B2

Procedure details

A suspension of 0.07 g (0.304 mmol) of ethyl 4-(4-aminophenyl)-1H-pyrrole-3-carboxylate in 10 cm3 of a 22% aqueous ammonium hydroxide solution is heated in an autoclave at a temperature in the region of 80° C. for 84 hours. After stopping the heating and then returning to ambient temperature and pressure, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give an orange solid which is purified by flash chromatography [eluent: dichloromethane/methanol/acetonitrile (98/1/1 by volume)]. After concentrating the fractions under reduced pressure, a residue is obtained which is stirred in 10 cm3 of diethyl ether and then filtered and dried under reduced pressure (2.7 kPa) to give 0.02 g of 4-(4-aminophenyl)-1H-pyrrole-3-carboxamide, in the form of a brown solid: EI: m/z=201 (M+) base peak, m/z=185 (M−NH2+), m/z=157 (M-CONH2+).
Name
ethyl 4-(4-aminophenyl)-1H-pyrrole-3-carboxylate
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:13]([O:15]CC)=O)=[CH:10][NH:11][CH:12]=2)=[CH:4][CH:3]=1.[OH-].[NH4+:19]>C(OCC)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([C:13]([NH2:19])=[O:15])=[CH:10][NH:11][CH:12]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
ethyl 4-(4-aminophenyl)-1H-pyrrole-3-carboxylate
Quantity
0.07 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1C(=CNC1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then returning to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
pressure, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give an orange solid which
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography [eluent: dichloromethane/methanol/acetonitrile (98/1/1 by volume)]
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating the fractions under reduced pressure
CUSTOM
Type
CUSTOM
Details
a residue is obtained which
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (2.7 kPa)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1C(=CNC1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.02 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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